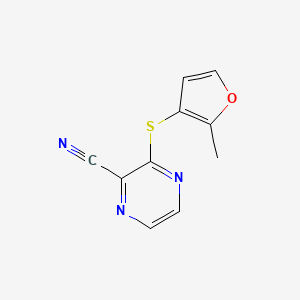
3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes involved in the inflammatory response or by inducing apoptosis in tumor cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in tumor cells by activating certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory and antitumor properties, making it a promising candidate for the development of new therapeutics. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental models.
Direcciones Futuras
There are several future directions for the study of 3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile. One direction involves the development of new synthetic methods to improve the yield and purity of this compound. Another direction involves the study of the pharmacokinetics and pharmacodynamics of this compound to better understand its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials. Finally, the potential use of this compound in combination with other therapeutics should be explored to determine if it can enhance the efficacy of existing treatments.
Métodos De Síntesis
The synthesis of 3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile has been achieved through various methods. One such method involves the reaction of 2-methylfuran-3-thiol with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-methylfuran-3-thiol with 2,3-dibromopyrazine in the presence of a base such as sodium hydride. The yield of the synthesis method varies depending on the method used.
Aplicaciones Científicas De Investigación
The potential therapeutic properties of 3-(2-Methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile have been studied extensively in scientific research. This compound has been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to exhibit antitumor properties and has been studied for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
3-(2-methylfuran-3-yl)sulfanylpyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c1-7-9(2-5-14-7)15-10-8(6-11)12-3-4-13-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZODKRAWJAMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
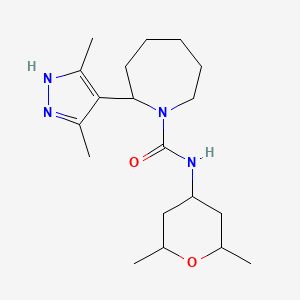
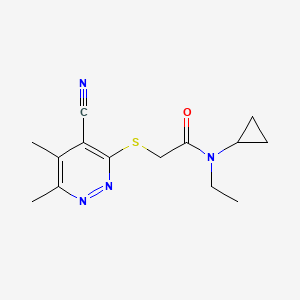
![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
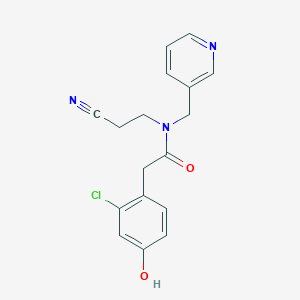
![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
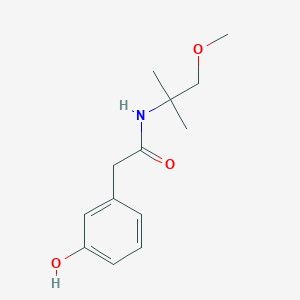
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)